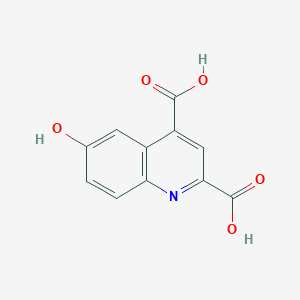

6-Hydroxy-2,4-quinolinedicarboxylic acid

Description

Structure

3D Structure

Properties

CAS No. |

5557-56-2 |

|---|---|

Molecular Formula |

C11H7NO5 |

Molecular Weight |

233.18 g/mol |

IUPAC Name |

6-hydroxyquinoline-2,4-dicarboxylic acid |

InChI |

InChI=1S/C11H7NO5/c13-5-1-2-8-6(3-5)7(10(14)15)4-9(12-8)11(16)17/h1-4,13H,(H,14,15)(H,16,17) |

InChI Key |

JQAWFKWYNSFGBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CC(=N2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Hydroxy 2,4 Quinolinedicarboxylic Acid and Its Derivatives

Core Cyclization Strategies for Quinolinedicarboxylic Acid Scaffolds

The construction of the quinoline (B57606) ring system is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable routes to this important scaffold. The synthesis of 6-Hydroxy-2,4-quinolinedicarboxylic acid often involves the adaptation of these classical methods, utilizing appropriately substituted precursors to introduce the desired hydroxyl and dicarboxylic acid functionalities.

Gould-Jacobs and Conrad-Limpach Analogues

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. nih.gov While not directly yielding a 2,4-dicarboxylic acid, modifications of this approach, such as using a substituted malonate derivative, could potentially lead to the desired scaffold. The reaction proceeds through the formation of an anilinomethylenemalonate intermediate, followed by thermal cyclization. nih.gov

The Conrad-Limpach synthesis provides access to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. wikipedia.org The regioselectivity of the cyclization is temperature-dependent, with lower temperatures favoring the formation of 4-quinolones. For the synthesis of the target molecule, a 4-aminophenol (B1666318) derivative could serve as the aniline (B41778) component to introduce the 6-hydroxy group.

Enamine-Mediated Annulation Reactions

Enamine-mediated annulation reactions represent a versatile strategy for the construction of substituted quinolines. These reactions typically involve the reaction of an enamine with a suitable electrophilic partner, followed by cyclization and aromatization. While specific examples leading directly to this compound are not prevalent in the literature, the general principles of enamine chemistry offer a potential pathway for its synthesis.

Pfitzinger Reaction and Isatin-Based Approaches

The Pfitzinger reaction is a highly effective method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com This reaction is particularly relevant for the synthesis of this compound. The use of 5-hydroxyisatin as the starting material would introduce the hydroxyl group at the desired 6-position of the resulting quinoline. The carbonyl component required to generate the 2,4-dicarboxylic acid functionality would likely be a derivative of pyruvic acid. The reaction mechanism involves the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration to yield the quinoline ring. wikipedia.org

A plausible synthetic route utilizing this approach is outlined below:

| Reactant 1 | Reactant 2 | Base | Product |

| 5-Hydroxyisatin | Pyruvic acid | Potassium Hydroxide | This compound |

Multi-Component and One-Pot Synthesis Innovations

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a well-established method for the synthesis of quinoline-4-carboxylic acids. wikipedia.orgnih.gov To synthesize this compound via a Doebner-type reaction, 4-aminophenol would be the aniline component. The reaction would likely proceed through the formation of an imine intermediate, followed by the addition of the enolate of pyruvic acid and subsequent cyclization and oxidation. nih.govresearchgate.net

Recent advancements in one-pot syntheses have focused on developing milder and more efficient conditions. For instance, a metal-free, one-pot protocol for the synthesis of quinoline-2,4-dicarboxylate derivatives has been reported using aryl amines and acetylenedicarboxylates with molecular iodine as a catalyst. rsc.org This method demonstrates the feasibility of constructing the quinoline dicarboxylate scaffold in a single step.

Anthranilic Acid Derived Routes

Anthranilic acid and its derivatives are valuable precursors for the synthesis of quinolines. The Niementowski quinoline synthesis, for example, involves the condensation of anthranilic acid with a carbonyl compound to form 4-hydroxyquinolines. While not directly yielding a dicarboxylic acid, this method highlights the utility of anthranilic acid derivatives. A two-step synthesis of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives has been developed starting from 2-aminobenzoic acids, which are first converted to isatoic anhydrides. nih.gov

Regioselective Functionalization and Derivatization Protocols

The presence of three distinct functional groups—two carboxylic acids at positions 2 and 4, and a hydroxyl group at position 6—on the this compound scaffold presents both a challenge and an opportunity for regioselective derivatization. The differential reactivity of these groups allows for their selective modification to produce a diverse range of derivatives.

The hydroxyl group at the 6-position exhibits phenolic character and can undergo typical reactions of phenols, such as etherification and esterification. vulcanchem.com Its acidity is influenced by the electron-withdrawing nature of the quinoline ring system. ulisboa.pt The carboxylic acid groups at positions 2 and 4 have different electronic environments, which can be exploited for their selective reaction. The carboxylic acid at the 4-position is generally more susceptible to nucleophilic attack due to the influence of the adjacent nitrogen atom.

Selective derivatization can be achieved by carefully controlling the reaction conditions, such as the choice of reagents, catalysts, and solvents. For instance, selective esterification of one carboxylic acid group over the other may be possible by using bulky alcohols or by employing protecting group strategies. Similarly, selective amidation could be achieved by activating one carboxylic acid group preferentially. The hydroxyl group can also be used as a directing group in electrophilic aromatic substitution reactions, further expanding the possibilities for derivatization. mdpi.com

Below is a table summarizing potential regioselective derivatization reactions:

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product |

| C2-Carboxylic Acid | Esterification | Methanol, Acid Catalyst | Methyl 6-hydroxy-4-(carboxy)quinoline-2-carboxylate |

| C4-Carboxylic Acid | Amidation | Amine, Coupling Agent | 2-(Carboxy)-6-hydroxy-N-substituted-quinoline-4-carboxamide |

| C6-Hydroxyl Group | Etherification | Alkyl halide, Base | 6-Alkoxy-2,4-quinolinedicarboxylic acid |

| C6-Hydroxyl Group | Acylation | Acyl chloride, Base | 6-Acyloxy-2,4-quinolinedicarboxylic acid |

Selective Oxidation Reactions

The selective oxidation of the this compound framework, particularly at the hydroxyl group or other positions on the quinoline ring, is a critical transformation for accessing a diverse range of functionalized derivatives. While direct oxidation of the subject compound is not extensively documented, enzymatic approaches have shown promise in the site-selective oxidation of related quinoline structures.

Quinoline 2-oxidoreductases, a class of molybdenum-containing hydroxylases, are known to catalyze the oxidation of the C-2 position of the quinoline ring. rsc.org However, the presence of a carboxylic acid at the 2-position can alter the regioselectivity, often directing hydroxylation to the benzene (B151609) moiety of the quinoline skeleton. rsc.org For instance, microbial degradation of quinoline-2-carboxylic acid has been observed to initiate with hydroxylation on the benzene ring. rsc.org This suggests that direct enzymatic oxidation of this compound might favor further hydroxylation on the benzene portion of the molecule.

Chemical oxidation methods, while powerful, often require careful control to prevent over-oxidation or non-selective reactions. The use of quinone-catalyzed oxidation has been effective for various organic molecules, though specific application to this compound is not well-documented. mdpi.com The development of chemoselective catalysts that can differentiate between the various reactive sites on the molecule remains an active area of research.

Selective Reduction Reactions

The selective reduction of the carboxylic acid groups or the quinoline ring of this compound offers a pathway to novel derivatives such as aldehydes, alcohols, and tetrahydroquinolines. The direct and selective reduction of carboxylic acids to aldehydes is a challenging transformation, often requiring specialized reagents and conditions to avoid over-reduction to the corresponding alcohol. rsc.orgnih.govresearchgate.net Photoredox catalysis has emerged as a mild and efficient method for this conversion, utilizing visible light and a hydrosilane reducing agent. rsc.org This technique has demonstrated broad substrate scope and good functional group tolerance, suggesting its potential applicability to complex molecules like this compound. rsc.org

For the reduction of the quinoline nucleus, biomimetic asymmetric reduction has proven effective for the synthesis of chiral 2-functionalized tetrahydroquinolines. dicp.ac.cnacs.org This method employs a chiral NAD(P)H model and an achiral phosphoric acid catalyst to achieve high enantioselectivity. dicp.ac.cnacs.org While this has been demonstrated on quinolines with various functionalities at the 2-position, its application to a dicarboxylic acid substrate would require careful optimization to manage the reactivity of both carboxyl groups.

A possible mechanism for the selective reduction of the quinoline ring involves the application of Hard/Soft Acid/Base (HSAB) theory, which can guide the site-specific functionalization of tetrahydroquinolines. researchgate.net

Carboxylic Acid Functionalization: Esterification and Amidation

The presence of two carboxylic acid groups at the 2- and 4-positions of the quinoline ring provides ample opportunity for derivatization through esterification and amidation, leading to compounds with potentially altered solubility, stability, and biological activity.

Esterification: The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for synthesizing esters. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For a dicarboxylic acid like this compound, controlling the stoichiometry of the alcohol would be crucial for achieving mono- or di-esterification. The use of activating agents can also facilitate esterification under milder conditions.

Amidation: The formation of amides from carboxylic acids and amines is a fundamental reaction in organic synthesis. libretexts.org Direct thermal amidation can be challenging and often requires high temperatures. researchgate.net More commonly, coupling reagents are employed to activate the carboxylic acid, enabling the reaction to proceed under milder conditions. A variety of reagents have been shown to be effective for the coupling of carboxylic acids with amines, even in aqueous media. luxembourg-bio.com For electron-deficient amines, specific protocols using reagents like EDC and DMAP with a catalytic amount of HOBt have been developed. organic-chemistry.org The choice of coupling reagent and reaction conditions can influence the yield and purity of the resulting amides.

Table 1: Common Reagents for Esterification and Amidation

| Transformation | Reagent/Catalyst | Key Features |

|---|---|---|

| Esterification | Sulfuric Acid (H₂SO₄) | Strong acid catalyst, requires heat, equilibrium reaction. masterorganicchemistry.com |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride for reaction with alcohol. | |

| Dicyclohexylcarbodiimide (DCC) | Coupling agent, forms a stable urea (B33335) byproduct. | |

| Amidation | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble carbodiimide (B86325) coupling agent. organic-chemistry.org |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | Peptide coupling reagent, effective for hindered amines. |

Alkylation Reactions: O-, N-, and S-Selectivity

Alkylation of this compound can occur at the hydroxyl group (O-alkylation) or the quinoline nitrogen (N-alkylation). The selectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. While S-alkylation is not directly applicable to this molecule, the principles of regioselective alkylation are relevant.

O-Alkylation: The hydroxyl group at the 6-position is phenolic in nature and can be readily deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile for O-alkylation. Regioselective O-alkylation of similar hydroxyquinoline systems has been achieved. rsc.orgrsc.org The choice of solvent can play a crucial role in directing the selectivity.

N-Alkylation: The nitrogen atom of the quinoline ring can also undergo alkylation. For quinoline N-oxides, transition-metal-free regioselective alkylation at the C2-position has been reported using alcohols as alkylating agents in the presence of a hypervalent iodine reagent. researchgate.net Reductive alkylation of quinolines to N-alkyl tetrahydroquinolines can be catalyzed by arylboronic acids, offering a metal-free approach. acs.org The regioselectivity of alkylation on the quinoline ring itself can be influenced by the presence of directing groups and the choice of catalyst. nih.gov

Synthetic Optimization and Process Intensification

Strategies for Yield Enhancement and Side Product Mitigation

Optimizing the synthesis of this compound and its derivatives is crucial for practical applications. Key strategies for enhancing yield and minimizing side products often revolve around the careful selection of catalysts, solvents, and reaction conditions.

In the context of quinoline-4-carboxylic acid synthesis, which shares a structural motif with the target compound, the Doebner reaction is a widely used method. nih.govacs.org However, this reaction can suffer from low yields, particularly with electron-deficient anilines. nih.govacs.org Recent improvements have focused on the use of more efficient catalysts and green chemistry principles, such as solvent-free conditions and microwave irradiation, to improve yields and reduce reaction times. researchgate.net For instance, the use of p-TSA as a catalyst in a dual green solvent system of water and ethylene (B1197577) glycol has been shown to improve conversion rates in the synthesis of quinoline-4-carboxylic acids. mdpi.com

Mitigation of side products often involves a detailed understanding of the reaction mechanism. For example, in the Doebner reaction, the formation of byproducts can be influenced by the relative rates of competing reaction pathways. nih.govacs.org By adjusting the stoichiometry of reactants and the reaction temperature, it is possible to favor the desired product formation. nih.govacs.org

Influence of Reaction Conditions on Stereoselectivity and Regioselectivity

The control of stereoselectivity and regioselectivity is paramount in the synthesis of complex molecules like derivatives of this compound.

Stereoselectivity: The synthesis of chiral tetrahydroquinoline derivatives often requires stereoselective methods. N-heterocyclic carbene-catalyzed cascade reactions have been successfully employed for the stereoselective construction of functionalized tetrahydroquinolines with multiple stereogenic centers, achieving high diastereoselectivities and enantioselectivities. nih.gov Biomimetic asymmetric reduction also offers a powerful tool for the enantioselective synthesis of 2-functionalized tetrahydroquinolines. dicp.ac.cnacs.org The choice of chiral catalyst or auxiliary is critical in determining the stereochemical outcome of these reactions.

Regioselectivity: The functionalization of the quinoline ring at specific positions is a significant challenge due to the presence of multiple reactive sites. C-H activation has emerged as a powerful strategy for the regioselective functionalization of quinolines. mdpi.comnih.gov The regioselectivity can be controlled by a variety of factors, including the choice of metal catalyst, ligands, directing groups, and solvents. nih.govmdpi.comnih.gov For instance, in Minisci-type radical substitutions on quinolines, the polarity of the solvent can modulate the regioselectivity, with polar solvents favoring substitution at the 4-position. mdpi.com Similarly, in magnesiation reactions, the choice of the magnesium reagent can allow for regioselective functionalization at different positions of the quinoline core. acs.org

Table 2: Factors Influencing Selectivity in Quinoline Functionalization

| Selectivity | Influencing Factor | Example | Reference |

|---|---|---|---|

| Stereoselectivity | Chiral Catalyst | N-heterocyclic carbene in cascade reactions | nih.gov |

| Chiral Reagent | Chiral NAD(P)H model in biomimetic reduction | dicp.ac.cnacs.org | |

| Regioselectivity | Catalyst/Ligand System | Pd-based catalysts for C-H arylation | mdpi.comnih.gov |

| Solvent Polarity | Minisci-type radical addition | mdpi.com | |

| Directing Groups | N-acyl group in C3-arylation of 1,2-dihydroquinolines | mdpi.com |

Application of Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful and efficient technique in organic chemistry, offering significant advantages over conventional heating methods. nih.govijnrd.org This is particularly true in the synthesis of heterocyclic compounds like quinoline derivatives, where microwave irradiation can dramatically reduce reaction times, improve yields, and often lead to cleaner products. rsc.orgnih.govnih.gov The application of microwave technology to the synthesis of this compound and its derivatives aligns with the principles of green chemistry by promoting energy efficiency and reducing the need for harsh reaction conditions. ijnrd.orgresearchgate.net

The primary mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. ijnrd.org This avoids the localized overheating often associated with classical heating methods and can lead to different reaction selectivities and higher efficiencies. nih.gov

A key synthetic route amenable to microwave assistance for the preparation of quinoline-2,4-dicarboxylic acid derivatives is the Pfitzinger reaction. researchgate.netresearchgate.net This reaction typically involves the condensation of an isatin derivative with a carbonyl compound, such as pyruvic acid, in the presence of a base. researchgate.netresearchgate.net For the synthesis of this compound, the logical precursors would be 5-hydroxyisatin and pyruvic acid.

Under microwave irradiation, the Pfitzinger reaction for the synthesis of quinoline-2,4-dicarboxylic acids has been shown to proceed rapidly, often within minutes, compared to the hours required for conventional heating. researchgate.net Zhu and colleagues reported an efficient synthesis of quinoline-2,4-dicarboxylic acids by reacting isatins with sodium pyruvate (B1213749) in water under microwave irradiation for 3-15 minutes, achieving high yields. researchgate.net This methodology highlights the potential for a greener synthesis by using water as a solvent.

The table below illustrates a comparative analysis of conventional versus microwave-assisted synthesis for a representative Pfitzinger reaction leading to a quinoline-2,4-dicarboxylic acid derivative, based on findings for this class of compounds.

| Parameter | Conventional Heating Method | Microwave-Assisted Method |

|---|---|---|

| Reactants | Isatin derivative, Pyruvic acid, Base | Isatin derivative, Pyruvic acid, Base |

| Solvent | Ethanol or Acetic Acid | Water or Ethanol |

| Reaction Time | Several hours (e.g., 8-12 hours) | Minutes (e.g., 3-15 minutes) researchgate.net |

| Temperature | Reflux temperature of the solvent | Controlled temperature (e.g., 80-120 °C) |

| Yield | Moderate to Good | Good to Excellent rsc.orgresearchgate.net |

| Work-up | Often requires extensive purification | Generally cleaner reaction profile, simpler purification nih.gov |

The data clearly indicates the advantages of employing microwave irradiation, which facilitates a more rapid, efficient, and environmentally benign synthetic route to this class of quinoline derivatives. ijnrd.org The significant reduction in reaction time is a key advantage, allowing for high-throughput synthesis and rapid optimization of reaction conditions. nih.gov

High Resolution Spectroscopic and Structural Characterization of 6 Hydroxy 2,4 Quinolinedicarboxylic Acid Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, it is possible to map the carbon-hydrogen framework and establish the relationships between different parts of the molecule.

The ¹H NMR spectrum of 6-Hydroxy-2,4-quinolinedicarboxylic acid is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents: the electron-donating hydroxyl (-OH) group and the electron-withdrawing carboxylic acid (-COOH) groups. The acidic protons of the two carboxyl groups and the phenolic hydroxyl group would typically appear as broad singlets at the downfield end of the spectrum (often >10 ppm), and their positions can be sensitive to solvent and concentration.

The aromatic region would feature signals for the four protons on the quinoline ring system (H-3, H-5, H-7, and H-8). The H-3 proton, situated on the pyridine (B92270) ring between two carboxylic acid groups, is expected to be significantly deshielded. The protons on the benzenoid ring (H-5, H-7, H-8) are influenced by the hydroxyl group at the C-6 position.

In the ¹³C NMR spectrum, all eleven carbon atoms of the this compound molecule would be distinguishable. The carbonyl carbons of the two carboxylic acid groups are expected to resonate at the lowest field (typically 165-185 ppm). The carbon bearing the hydroxyl group (C-6) would show a characteristic upfield shift compared to unsubstituted quinoline, while the carbons directly attached to the electron-withdrawing carboxylic acid groups (C-2 and C-4) would be shifted downfield. Quaternary carbons, those not bonded to any hydrogen, can also be identified, often exhibiting lower intensity signals in proton-decoupled spectra.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on known substituent effects on quinoline systems. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-2 | - | ~148 |

| H-3 | ~8.4 - 8.6 | ~122 |

| C-3 | ~8.4 - 8.6 | ~122 |

| C-4 | - | ~145 |

| H-5 | ~7.8 - 8.0 | ~125 |

| C-5 | ~7.8 - 8.0 | ~125 |

| C-6 | - | ~155 |

| H-7 | ~7.2 - 7.4 | ~118 |

| C-7 | ~7.2 - 7.4 | ~118 |

| H-8 | ~8.0 - 8.2 | ~130 |

| C-8 | ~8.0 - 8.2 | ~130 |

| C-4a | - | ~138 |

| C-8a | - | ~147 |

| 2-COOH | >12 (broad) | ~168 |

| 4-COOH | >12 (broad) | ~170 |

| 6-OH | >9 (broad) | - |

While 1D NMR provides information on chemical shifts, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. oaji.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would be expected to show cross-peaks connecting H-7 and H-8, confirming their ortho relationship on the benzene (B151609) ring. oaji.net Depending on the resolution, a weaker, four-bond coupling might be observed between H-5 and H-7 (meta-coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu An HSQC spectrum would definitively link the proton signals (H-3, H-5, H-7, H-8) to their corresponding carbon signals (C-3, C-5, C-7, C-8), providing robust validation for the assignments made from 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edumagritek.com This allows for the connection of different molecular fragments and the assignment of quaternary carbons. Key expected HMBC correlations for this molecule would include:

The H-3 proton showing correlations to the quaternary carbons C-2, C-4, and C-4a, as well as the carbonyl carbons of both carboxylic acid groups.

The H-5 proton correlating with C-4, C-6, and C-8a.

The H-8 proton showing correlations to C-6, C-7, and C-4a. These long-range correlations are instrumental in confirming the substitution pattern on the quinoline framework. oaji.net

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound. Its primary advantage is the ability to determine the mass of an ion with extremely high accuracy (typically within 5 ppm). This precision enables the unambiguous determination of the elemental formula of the molecule.

For this compound (C₁₁H₇NO₅), the calculated monoisotopic mass is 233.0324 Da. HR-ESI-MS analysis would be expected to detect the corresponding protonated molecule [M+H]⁺ at m/z 234.0402 or the deprotonated molecule [M-H]⁻ at m/z 232.0246. Observing these ions at these exact m/z values in an experiment would serve as definitive confirmation of the compound's elemental composition. Tandem MS (MS/MS) experiments can further reveal characteristic fragmentation patterns, such as the sequential loss of carbon dioxide (CO₂, 44 Da) and water (H₂O, 18 Da), which provides additional structural evidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is essential for assessing the purity of a sample and confirming the identity of the target compound within a complex mixture. sigmaaldrich.com

In a typical LC-MS analysis of this compound, a reversed-phase HPLC column would be used to separate the compound from any starting materials, byproducts, or impurities. nih.gov The mobile phase would likely consist of an aqueous solution with an organic modifier like acetonitrile, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. nih.gov As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for the eluting peak. The combination of the retention time from the LC and the mass spectrum from the MS provides a highly specific method for identifying and quantifying the compound. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying the functional groups present in a compound. mdpi.com

The FTIR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups.

O-H Stretching: A very prominent and broad absorption band is expected in the FTIR spectrum, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimers. The phenolic O-H stretch would also contribute in this region, typically around 3200-3600 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid groups is expected around 1700–1730 cm⁻¹. mdpi.com

C=C and C=N Stretching: The aromatic quinoline ring would give rise to a series of medium to strong bands in the 1450–1620 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds. scialert.net

C-O Stretching and O-H Bending: The C-O stretching vibration of the phenolic group and the carboxylic acid groups would appear in the 1200–1320 cm⁻¹ region. In-plane O-H bending vibrations are also found in this fingerprint region. researchgate.net

These characteristic vibrational frequencies provide a spectroscopic fingerprint for this compound, allowing for rapid functional group confirmation. nih.goviosrjournals.org

Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Strong, Very Broad |

| O-H Stretch (Phenol) | 3200 - 3600 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| Aromatic C=C and C=N Stretches | 1450 - 1620 | Medium to Strong |

| C-O Stretch (Phenol, Carboxylic Acid) | 1200 - 1320 | Strong |

| O-H Bend (Carboxylic Acid) | ~920 | Medium, Broad |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to display a complex but interpretable pattern of absorption bands corresponding to its distinct chemical moieties: the quinoline core, a hydroxyl (phenolic) group, and two carboxylic acid groups.

The carbonyl (C=O) stretching vibrations from the two carboxylic acid groups are predicted to produce a strong, intense absorption band in the region of 1690 to 1760 cm⁻¹. orgchemboulder.comlibretexts.org The precise position of this peak is sensitive to the molecular environment; conjugation with the quinoline ring and the presence of intra- and intermolecular hydrogen bonding would likely shift this absorption to a lower wavenumber. orgchemboulder.com

Vibrations associated with the aromatic quinoline ring system, including C=C and C=N stretching, are expected to appear in the 1400 to 1600 cm⁻¹ range. researchgate.net Additionally, C–O stretching vibrations from both the carboxylic acid and phenol (B47542) functionalities should be observable between 1210 and 1320 cm⁻¹. orgchemboulder.comlibretexts.org In-plane and out-of-plane bending vibrations for O–H and C–H bonds populate the fingerprint region below 1500 cm⁻¹, providing a unique signature for the molecule. libretexts.org

For comparison, a study on the related compound 7-chloro-4-hydroxy-3-quinolinecarboxylic acid provided a detailed vibrational analysis, offering insights into how such functional groups behave within a quinoline framework. iosrjournals.org

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O–H Stretch | Carboxylic Acid (dimer) | 2500–3300 | Strong | Very broad, overlaps with C-H stretch |

| O–H Stretch | Phenol (H-bonded) | 3200–3500 | Medium | Broad |

| C–H Stretch | Aromatic (Quinoline) | 3000–3100 | Medium | Sharp |

| C=O Stretch | Carboxylic Acid | 1690–1760 | Strong | Intense, sharp |

| C=C / C=N Stretch | Aromatic Ring | 1400–1600 | Medium | Multiple sharp bands |

| C–O Stretch | Carboxylic Acid/Phenol | 1210–1320 | Strong | Intense |

| O–H Bend | Carboxylic Acid | 1395–1440 | Medium | In-plane bend |

| C–H Bend | Aromatic Ring | 675–900 | Medium | Out-of-plane ("oop") bend |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a valuable counterpart to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric stretching modes.

For this compound, the Raman spectrum is expected to be dominated by signals from the aromatic quinoline backbone. The symmetric "ring breathing" mode of the quinoline system, where the entire ring expands and contracts, typically gives rise to a strong and sharp peak around 1000 cm⁻¹. researchgate.net Other C=C and C=N stretching vibrations of the aromatic rings will also be prominent in the 1300-1600 cm⁻¹ region. researchgate.net

The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational assignment. For instance, vibrations that are weak or inactive in FT-IR may be strong in Raman, and vice versa, aiding in the comprehensive structural characterization of the molecule.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Relative Intensity | Notes |

| Ring Breathing | Quinoline Core | ~1000 | Strong | Characteristic sharp peak |

| C=C / C=N Stretch | Aromatic Ring | 1300–1600 | Strong | Multiple prominent bands |

| C=O Stretch | Carboxylic Acid | 1650–1720 | Medium-Weak | Less intense than in FT-IR |

| C–H Stretch | Aromatic (Quinoline) | 3000–3100 | Medium | Typically sharp |

| O–H Stretch | Carboxylic Acid/Phenol | 2500–3500 | Weak | Often very weak and difficult to observe |

| Skeletal Deformations | Entire Molecule | 200–800 | Medium | Provides unique fingerprint information |

X-ray Crystallography for Definitive Solid-State Structural Analysis

Determination of Molecular Geometry and Tautomeric Forms

An X-ray diffraction analysis would yield a detailed structural model of the molecule. A critical aspect of this analysis would be the definitive identification of the predominant tautomeric form in the solid state. Hydroxyquinolines can exist in equilibrium between different tautomers, including enol-keto and zwitterionic forms. researchgate.netnih.gov For this compound, several possibilities exist:

6-Hydroxy Form (Enol): The molecule exists as depicted, with a phenolic hydroxyl group at the C6 position.

6-Oxo Form (Keto): The aromaticity of the benzene ring is disrupted to form a quinone-like structure with a ketone at C6.

Zwitterionic Form: A proton from one of the acidic carboxylic acid groups migrates to the basic nitrogen atom of the quinoline ring, creating a positively charged quinolinium ion and a negatively charged carboxylate group. researchgate.net

Studies on related quinolone structures suggest that intramolecular factors and crystal packing effects heavily influence which tautomer is most stable. nih.gov X-ray crystallography would resolve this ambiguity by precisely locating the hydrogen atoms and by revealing bond lengths characteristic of single (C-O), double (C=O), or aromatic (C-C) bonds.

Interactive Data Table: Potential Tautomeric Forms of this compound

| Tautomer Form | Key Structural Features | Expected Crystallographic Evidence |

| 6-Hydroxy | Aromatic quinoline core with a C6–OH group. | C6–O bond length typical of a phenol (~1.36 Å). |

| 6-Oxo | Non-aromatic benzene ring portion with a C6=O group. | C6=O bond length typical of a ketone (~1.23 Å). |

| Zwitterionic | Protonated quinoline nitrogen (N⁺–H) and a deprotonated carboxylate group (COO⁻). | N–H bond present; C–O bonds in the carboxylate group of equal length. |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of multiple hydrogen bond donors (two carboxylic acid -OH, one phenolic -OH) and acceptors (two carboxylic C=O, one phenolic -OH, one quinoline nitrogen) suggests that this compound will form a rich and complex hydrogen bonding network. X-ray crystallography is essential for mapping these interactions. chemmethod.com

Intramolecular Hydrogen Bonding: The relative positioning of the functional groups allows for potential intramolecular hydrogen bonds. For example, an interaction between the hydroxyl proton of the C4-carboxylic acid and the quinoline nitrogen is possible, which could influence the molecule's conformation and chemical properties. nih.gov

Intermolecular Hydrogen Bonding: In the crystal lattice, molecules are expected to be linked by an extensive network of intermolecular hydrogen bonds. A highly probable and stable motif is the formation of centrosymmetric dimers through hydrogen bonding between two carboxylic acid groups (an R²₂(8) synthon). mdpi.com Furthermore, the phenolic hydroxyl group and the second carboxylic acid group can engage in hydrogen bonds with neighboring molecules, potentially forming chains or sheets that stabilize the crystal structure. mdpi.com The quinoline nitrogen can also act as a hydrogen bond acceptor from an acidic proton of an adjacent molecule. nih.gov

Interactive Data Table: Potential Hydrogen Bonding Interactions

| Interaction Type | Donor Group | Acceptor Group | Resulting Motif / Network |

| Intramolecular | Carboxylic Acid (-OH) | Quinoline Nitrogen | Formation of a quasi-ring |

| Intermolecular | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | Dimer formation (R²₂(8) synthon) |

| Intermolecular | Phenolic (-OH) | Carboxylic Acid (C=O) | Chains or sheets connecting molecules |

| Intermolecular | Carboxylic Acid (-OH) | Phenolic (-OH) | Extended 1D, 2D, or 3D networks |

| Intermolecular | Phenolic (-OH) | Quinoline Nitrogen | Linking molecules via the quinoline core |

Elucidation of Planarity and Conformational Preferences

The fused quinoline ring system is inherently rigid and expected to be largely planar. researchgate.net However, the two carboxylic acid substituents at the C2 and C4 positions possess rotational freedom around their C–C single bonds. The final conformation, specifically the dihedral angles between the plane of the carboxylic acid groups and the plane of the quinoline ring, would be determined by a balance of electronic and steric effects.

X-ray analysis would precisely measure these dihedral angles. For instance, in the crystal structure of quinoline-4-carboxylic acid, the carboxyl plane was found to be twisted by 45.9° relative to the quinoline plane, likely to minimize steric hindrance while maintaining some electronic conjugation. nih.gov In this compound, the conformation of the two carboxyl groups would be strongly influenced by the formation of the intra- and intermolecular hydrogen bonding network. Steric repulsion between the two bulky carboxylic acid groups may also force them to adopt a non-coplanar orientation with the quinoline ring to achieve a lower energy state in the crystal lattice.

Advanced Computational Chemistry and Theoretical Modeling of 6 Hydroxy 2,4 Quinolinedicarboxylic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum-chemical approach to investigate the properties of molecular systems. nih.gov For 6-Hydroxy-2,4-quinolinedicarboxylic acid, DFT calculations are instrumental in elucidating its electronic structure, stability, and reactivity profile. These calculations are typically performed using specific functionals, such as B3LYP, combined with basis sets like 6-31G(d) or 6-311++G(d,p), which provide a reliable balance between computational cost and accuracy for organic molecules. researchgate.netnih.gov

The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure, known as the ground state geometry. This process minimizes the total electronic energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. nih.gov The stability of the molecule is confirmed when the harmonic vibrational frequency calculations yield no imaginary frequencies, indicating a true minimum on the potential energy surface. scifiniti.com For this molecule, intramolecular hydrogen bonding between the hydroxyl group and the adjacent carboxyl group can significantly influence its conformation and stability. nih.gov

Table 1: Predicted Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of structurally similar quinoline (B57606) derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C=O (carboxyl) | ~1.22 Å |

| Bond Length | C-O (carboxyl) | ~1.35 Å |

| Bond Length | C=C (aromatic) | ~1.39 - 1.42 Å |

| Bond Angle | O=C-O (carboxyl) | ~123° |

| Bond Angle | C-C-C (aromatic) | ~119° - 121° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. wuxiapptec.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. scirp.orgnih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Quinolone Carboxylic Acid Derivatives

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.0 eV | Correlates with ionization potential; electron-donating ability. scirp.org |

| ELUMO | -1.5 to -2.5 eV | Correlates with electron affinity; electron-accepting ability. scirp.org |

| ΔE (HOMO-LUMO Gap) | ~4.5 eV | Indicates chemical reactivity and kinetic stability. scirp.orgnih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. wuxiapptec.com The MEP map uses a color spectrum to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. youtube.com Green and yellow areas represent regions with near-zero potential. For this compound, the MEP map would show significant negative potential (red) around the oxygen atoms of the two carboxyl groups and the hydroxyl group, identifying them as primary sites for interaction with electrophiles. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and carboxyl groups would exhibit a positive potential (blue), marking them as acidic sites. wuxiapptec.com

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for structural elucidation and confirmation. nih.govruc.dk

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to calculate nuclear magnetic shielding tensors, which can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. iosrjournals.orgresearchgate.net These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor (typically around 0.96 for B3LYP functionals) to improve agreement with experimental data. scifiniti.com The analysis of potential energy distribution (PED) helps in the precise assignment of each vibrational mode. researchgate.net

Table 3: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Typical Scaled DFT Calculated Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretching | Carboxylic Acid/Phenol (B47542) | 3200-3500 (broad) | ~3300-3600 |

| C=O Stretching | Carboxylic Acid | 1680-1720 | ~1700 |

| C=C/C=N Stretching | Aromatic Rings | 1450-1650 | ~1450-1650 |

| C-O Stretching | Carboxylic Acid/Phenol | 1210-1320 | ~1200-1300 |

The properties and behavior of a molecule can be significantly altered by its environment, particularly in solution. Computational models can simulate these effects. The Polarizable Continuum Model (PCM) is a widely used method where the solvent is treated as a continuous medium with a specific dielectric constant. nih.gov This approach allows for the calculation of molecular properties in different solvents, such as water. For this compound, a polar solvent like water is expected to stabilize the molecule through hydrogen bonding with the hydroxyl and carboxyl groups, potentially influencing its conformational preferences and electronic properties. nih.gov

To gain a more quantitative understanding of local reactivity, DFT provides reactivity descriptors like Fukui functions and Average Local Ionization Energy (ALIE).

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for different types of chemical reactions. nih.gov The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes. Specifically, f+(r) predicts sites for nucleophilic attack (where an electron is added), f-(r) predicts sites for electrophilic attack (where an electron is removed), and f0(r) predicts sites for radical attack. researchgate.net

Average Local Ionization Energy (ALIE): ALIE is another descriptor that provides insight into the molecule's reactivity towards electrophiles. It represents the average energy required to remove an electron from a specific point on the molecule's electron density surface. researchgate.net Regions with lower ALIE values are more susceptible to electrophilic attack. Visualizing ALIE on the molecular surface creates a map that highlights the most reactive sites for such interactions. researchgate.netresearchgate.net

Bond Dissociation Energies and Degradation Pathway Analysis

The stability of a molecule is fundamentally related to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, yielding two radical fragments. Calculating BDEs provides insight into the weakest bonds within a molecule, which are often the initial sites of reaction in thermal or photochemical degradation processes.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate BDEs for complex organic molecules. nih.gov Studies on substituted phenols and other aromatic systems show that BDE values are highly sensitive to the local chemical environment, including the effects of electron-donating or electron-withdrawing groups. researchgate.net For this compound, the O-H bond of the hydroxyl group is expected to have a relatively low BDE compared to the C-H bonds on the aromatic ring, making it a likely site for radical-mediated reactions like autoxidation. researchgate.net The stability of the resulting phenoxyl radical is a key factor determining this BDE value. researchgate.net

| Bond Type | Typical BDE (kcal/mol) | Relevance to this compound |

| Phenolic O–H | 86 - 90 | A primary site for antioxidant activity and initial degradation steps. nih.govnih.gov |

| Aromatic C–H | 111 - 113 | Generally strong, indicating high stability of the core ring structure. nih.gov |

| C–C (in ring) | >100 | High energy required to break, indicating a stable aromatic core. |

| C–C (ring-COOH) | 90 - 100 | Potential site for decarboxylation reactions under certain conditions. |

| C–N (in ring) | >100 | Strong bond contributing to the stability of the heterocyclic quinoline ring. |

Note: The values presented are representative for similar bonds in aromatic compounds and are used to illustrate expected trends.

The analysis of BDEs is crucial for predicting degradation pathways. Microbial degradation of quinoline compounds has been shown to proceed via hydroxylation and ring cleavage. researchgate.net For instance, the degradation of quinoline-4-carboxylic acid by various bacteria involves initial oxidation to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. nih.gov A proposed pathway for quinoline degradation includes the formation of 6-hydroxy-2-oxo-1,2-dihydroquinoline, a closely related structure. researchgate.net Based on these precedents, a plausible degradation pathway for this compound would likely initiate with oxidation at the C2 position, followed by further hydroxylation and eventual opening of the pyridine (B92270) ring. The carboxylic acid groups may also be targeted by decarboxylase enzymes. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to a classical Lewis structure. nih.gov This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, by examining the "donor-acceptor" interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net

In this compound, significant donor-acceptor interactions are expected:

n → π : Delocalization of electron density from the lone pairs (n) of the nitrogen and oxygen atoms (of the hydroxyl and carboxyl groups) into the antibonding π orbitals of the aromatic quinoline ring. This interaction contributes significantly to the electronic structure and stability of the system.

π → π : Interactions between the filled π orbitals and empty π orbitals of the quinoline ring, which are characteristic of aromatic systems and describe electron delocalization across the fused rings.

n → σ : Intramolecular hydrogen bonding can be analyzed as a donor-acceptor interaction. For example, a hydrogen bond between the 6-hydroxy group and an adjacent carboxyl group would be represented as a charge transfer from the lone pair of the carbonyl oxygen (donor) to the antibonding σ orbital of the O-H bond (acceptor). nih.gov

Computational studies on quinoline derivatives consistently use NBO analysis to investigate these intramolecular charge transfer phenomena and their role in molecular stability. researchgate.netnih.gov

| Donor NBO | Acceptor NBO | Type of Interaction | Expected Significance |

| LP (N) | π* (C=C) | Lone Pair → Antibonding π | High; contributes to aromatic system stability. |

| LP (O) of -OH | π* (C=C) | Lone Pair → Antibonding π | High; electron donation from hydroxyl group. |

| LP (O) of -COOH | σ* (O-H) | Intramolecular H-Bond | Moderate to High; depends on conformation. |

| π (C=C) | π* (C=C) | π-system Delocalization | High; characteristic of aromaticity. |

Note: This table illustrates the types of interactions expected for this compound based on NBO studies of related molecules.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and interactions with other molecules over time.

Conformational Dynamics in Solution

The biological activity and physical properties of a molecule like this compound are highly dependent on its three-dimensional shape or conformation. In solution, the molecule is not static but samples a range of conformations due to the rotation around single bonds, particularly those connecting the carboxylic acid groups to the quinoline ring.

MD simulations in an explicit solvent (e.g., water) can reveal the preferred conformations of the molecule, the flexibility of different parts of the structure, and the network of hydrogen bonds formed with surrounding solvent molecules. Such simulations would elucidate the rotational freedom of the two carboxyl groups and the orientation of the hydroxyl group, which are critical for understanding how the molecule interacts with biological targets. While specific MD studies on this compound are not prominent in the literature, the methodology has been applied to numerous quinoline derivatives to understand their dynamic behavior. researchgate.net

Ligand-Target Interaction Dynamics

Many quinoline derivatives exhibit biological activity by binding to specific proteins or enzymes. nih.govnih.gov MD simulations are a cornerstone of modern drug design for studying the dynamics of a ligand binding to its biological target.

Once a potential binding pose is identified, for example through molecular docking, an MD simulation of the ligand-protein complex can provide critical information:

Binding Stability: The simulation can assess whether the ligand remains stably bound in the active site over time. Root Mean Square Deviation (RMSD) of the ligand's position is often monitored to evaluate stability. nih.gov

Key Interactions: MD can reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are most important for binding. It can show how these interactions fluctuate over time.

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture this "induced fit" phenomenon.

Binding Free Energy Calculation: Advanced techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD trajectories to estimate the binding free energy, providing a quantitative measure of binding affinity. nih.gov

For example, MD simulations of quinoline-based inhibitors targeting enzymes like the kinesin spindle protein (Eg5) have been used to confirm stable interactions within the active site, validating them as promising therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity or a physical property. nih.gov

Predictive Modeling for New Derivative Design

The primary goal of a QSAR study is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. nih.gov This allows for the in-silico screening of virtual libraries of molecules and the prioritization of the most promising candidates for synthesis and testing, thereby saving time and resources in the drug discovery process. nih.gov

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Data Set Preparation: A series of analogues would be synthesized and their biological activity (e.g., IC50 value for enzyme inhibition) would be measured. This dataset is then divided into a training set (to build the model) and a test set (to validate its predictive power). mdpi.com

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its physicochemical properties (e.g., steric, electronic, hydrophobic).

Model Building: Statistical methods, such as Partial Least Squares (PLS) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using parameters like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for the external test set (r²_pred). nih.govmdpi.com

The resulting 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate contour maps. nih.govmdpi.com These maps visualize regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might show that adding a bulky (sterically favored) group in one region or an electronegative (electrostatically favored) group in another region would be beneficial for activity. nih.gov This information provides a clear, visual guide for the rational design of new, more potent derivatives of this compound.

| QSAR Model | Validation Parameter | Typical Value for a Good Model | Description |

| CoMFA/CoMSIA | q² (Cross-validated r²) | > 0.5 | Measures the internal predictive ability of the model. |

| CoMFA/CoMSIA | r²_ncv (Non-cross-validated r²) | > 0.6 | Measures the correlation between experimental and predicted activities for the training set. |

| CoMFA/CoMSIA | r²_pred (Predictive r²) | > 0.6 | Measures the correlation between experimental and predicted activities for the external test set. nih.gov |

Note: This table summarizes key statistical parameters used to validate the robustness and predictive power of QSAR models, based on studies of quinoline derivatives. nih.gov

Correlation of Molecular Descriptors with Observed Phenomena

The quantitative structure-activity relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov In the context of this compound and its analogues, QSAR studies are pivotal for predicting their potential therapeutic effects and understanding the structural features that govern their efficacy. This is achieved by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties—with observed biological phenomena. researchgate.net

Molecular descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological descriptors. The selection of relevant descriptors is a critical step in developing a robust QSAR model. nih.gov For quinoline derivatives, these descriptors are used to predict a range of biological activities, from antimicrobial and anticancer effects to their roles as enzyme inhibitors. nih.govdergipark.org.trresearchgate.net

Detailed research findings on the specific correlation of molecular descriptors for this compound with observed phenomena are not extensively available in the public domain. However, by examining studies on structurally related quinolinecarboxylic acid derivatives, we can infer the types of correlations that would be investigated. For instance, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, various 2D and 3D descriptors were generated to build QSAR models. nih.gov These models help in predicting the inhibitory activity of new compounds against multidrug resistance in cancer. nih.gov

The process typically involves the following steps:

Data Set Compilation: A series of quinoline derivatives with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For a hypothetical QSAR study on a series of analogues of this compound, one might investigate their potential as inhibitors of a specific enzyme. The resulting data could be presented in tables correlating the descriptors with the observed activity.

Table 1: Hypothetical Molecular Descriptors for a Series of this compound Analogues

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Analogue 1 | 233.18 | 1.5 | 105.2 | 3 | 5 |

| Analogue 2 | 247.21 | 1.8 | 110.5 | 3 | 5 |

| Analogue 3 | 261.23 | 2.1 | 115.8 | 3 | 5 |

| Analogue 4 | 275.26 | 2.4 | 120.1 | 3 | 5 |

Table 2: Correlation of Descriptors with Observed Biological Activity (Hypothetical Data)

| Compound | LogP | Polar Surface Area (Ų) | Observed IC50 (µM) |

| Analogue 1 | 1.5 | 105.2 | 10.5 |

| Analogue 2 | 1.8 | 110.5 | 8.2 |

| Analogue 3 | 2.1 | 115.8 | 5.1 |

| Analogue 4 | 2.4 | 120.1 | 2.9 |

In this hypothetical example, a positive correlation might be observed between the lipophilicity (LogP) and the inhibitory activity (lower IC50 value indicates higher potency), suggesting that increasing the lipophilicity of the compound could lead to better biological performance. Conversely, an increase in the polar surface area might show a negative correlation. Such insights are invaluable for the rational design of new, more effective drug candidates based on the this compound scaffold.

Ultimately, the correlation of molecular descriptors with observed phenomena for this compound would provide a powerful predictive tool for medicinal chemists, enabling the targeted synthesis of novel compounds with enhanced biological activities. While specific data for this exact compound is sparse, the established methodologies and findings for related quinoline structures provide a solid framework for future computational and experimental investigations.

Mechanistic Investigations of 6 Hydroxy 2,4 Quinolinedicarboxylic Acid Reactivity

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways and identifying key intermediates are fundamental to controlling the synthesis and subsequent reactions of 6-Hydroxy-2,4-quinolinedicarboxylic acid.

The formation of the quinoline (B57606) core of this compound can be achieved through several condensation strategies, most notably variations of the Doebner and Friedländer syntheses. These reactions involve the construction of the heterocyclic ring system from acyclic precursors.

A plausible pathway analogous to the Doebner reaction involves the three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov For the synthesis of the target molecule, this would involve 4-aminophenol (B1666318), a glyoxylic acid derivative, and pyruvic acid.

Plausible Doebner-type Reaction Pathway:

Imine Formation: The reaction likely initiates with the condensation of 4-aminophenol and a glyoxylic acid derivative to form an imine intermediate.

Enol/Enolate Addition: Pyruvic acid generates an enol or enolate, which then acts as a nucleophile, attacking the imine. acs.org

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by dehydration, which leads to the formation of the dihydropyridine (B1217469) ring.

Oxidation: The dihydropyridine intermediate is subsequently oxidized to the aromatic quinoline ring system. This oxidation can occur via a hydrogen transfer mechanism or through the action of an external oxidizing agent. nih.gov

Another relevant cyclization is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To form this compound, a potential route could start from 2-amino-5-hydroxybenzoic acid and a pyruvate (B1213749) derivative. The mechanism proceeds via an initial aldol-type condensation, followed by cyclization and dehydration to yield the quinoline structure.

The intermediates in these pathways are often transient but crucial for the ring-forming process. Their stability and reactivity are influenced by the reaction conditions, such as pH and temperature.

Table 1: Key Intermediates in Plausible Cyclization Pathways

| Intermediate | Precursors | Reaction Type | Key Transformation |

| Imine | 4-Aminophenol, Glyoxylic acid derivative | Condensation | Formation of a C=N bond |

| Enol of Pyruvic Acid | Pyruvic acid | Tautomerization | Formation of a nucleophilic C=C bond |

| Adduct | Imine, Enol of Pyruvic Acid | Nucleophilic Addition | Formation of a new C-C bond |

| Dihydroquinoline | Adduct | Intramolecular Cyclization/Dehydration | Ring closure and aromatization precursor formation |

This interactive table summarizes the primary intermediates in a hypothetical Doebner-type synthesis.

The reactivity of this compound is largely dictated by its three principal functional groups: the phenolic hydroxyl group and the two carboxylic acid groups.

Oxidation: The phenolic hydroxyl group at the C-6 position, along with the electron-rich quinoline system, makes the molecule susceptible to oxidation. Under controlled oxidation, the 6-hydroxyquinoline (B46185) moiety can be converted to a quinone derivative, specifically a quinoline-5,6-dione or quinoline-5,8-dione, depending on the reaction conditions and oxidant used. The mechanism involves the removal of two electrons and two protons from the hydroquinone (B1673460) form. This transformation is significant as quinone structures are often associated with biological activity. mdpi.com

Reduction: The carboxylic acid groups can undergo reduction, although this typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon of the carboxylic acid, leading to the formation of a tetrahedral intermediate, which subsequently eliminates water to yield the corresponding alcohol. Complete reduction would transform the dicarboxylic acid into 6-hydroxy-2,4-bis(hydroxymethyl)quinoline. The quinoline ring itself can be reduced under catalytic hydrogenation conditions, typically affecting the pyridine (B92270) ring first to yield a tetrahydroquinoline derivative.

Substitution:

Esterification: The carboxylic acid groups at C-2 and C-4 can be readily converted to esters via Fischer esterification. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, increasing its electrophilicity, followed by a nucleophilic attack from an alcohol. A tetrahedral intermediate is formed, which then eliminates water to yield the ester.

Decarboxylation: Decarboxylation of quinoline-2- and -4-carboxylic acids can occur upon heating, often facilitated by the presence of copper catalysts. The mechanism for decarboxylation of 4-carboxylic acids is believed to proceed through a zwitterionic intermediate involving the protonation of the ring nitrogen, which stabilizes the negative charge that develops on the ring carbon as the carboxylate group departs as CO₂.

Hydroxyl Group Transformations: The phenolic -OH group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. youtube.com The hydroxyl group can also be transformed into a better leaving group, such as a sulfonate ester (tosylate or mesylate), to facilitate nucleophilic substitution reactions on the aromatic ring, though such reactions are generally difficult on electron-rich aromatic systems. mit.edu

Influence of Molecular Architecture on Chemical Transformations

The specific arrangement of functional groups in this compound creates a unique electronic and steric environment that profoundly influences its reactivity. Intramolecular interactions and the electronic nature of the substituents play key roles.

Intramolecular hydrogen bonds (IHBs) can significantly impact the structure, stability, and chemical properties of a molecule. In this compound, several potential IHBs can form. A prominent IHB can occur between the carboxylic acid group at the C-4 position and the nitrogen atom of the quinoline ring. This interaction forms a stable six-membered quasi-ring. mdpi.com

This hydrogen bond can:

Increase Acidity: By stabilizing the conjugate base through charge delocalization within the quasi-ring, the IHB can increase the acidity of the carboxylic acid proton.

Influence Conformation: The formation of the IHB restricts the rotational freedom of the carboxylic acid group, locking the molecule into a more planar and rigid conformation.

Modulate Reactivity: The stabilization provided by the IHB can affect the reactivity of the involved functional groups. For instance, the nucleophilicity of the quinoline nitrogen may be reduced, and the electrophilicity of the C-4 carboxyl carbon might be altered.

While less geometrically favorable, other IHBs could potentially exist, such as between the C-6 hydroxyl group and the C-4 carboxylic acid, or between the two carboxylic acid groups, though these would involve larger and likely less stable ring formations. The presence of these bonds results in structural stabilization and can be a determining factor in the molecule's physicochemical properties. mdpi.com

Table 2: Potential Intramolecular Hydrogen Bonds (IHBs) and Their Effects

| Donor Group | Acceptor Group | Quasi-Ring Size | Potential Effect on Reactivity |

| C4-COOH | Quinoline N | 6-membered | Increases acidity of C4-COOH; reduces nucleophilicity of N. mdpi.com |

| C2-COOH | Quinoline N | 5-membered | Stabilizes conformation; may influence decarboxylation rate. |

| C6-OH | C4-COO⁻ | 7-membered | May stabilize the carboxylate anion after deprotonation. |

This interactive table outlines possible intramolecular hydrogen bonds and their theoretical impact on reactivity.

The reactivity of the quinoline ring is governed by the interplay of steric and electronic effects of its substituents. manchester.ac.uk

Electronic Effects: The quinoline nucleus is substituted with one electron-donating group (EDG) and two electron-withdrawing groups (EWGs).

-OH group (at C-6): The hydroxyl group is a strong activating group due to the resonance effect (+R) of its lone pairs of electrons, which increases the electron density on the benzene (B151609) ring, particularly at the ortho and para positions (C-5 and C-7).

-COOH groups (at C-2 and C-4): The carboxylic acid groups are strong deactivating groups through both inductive (-I) and resonance (-R) effects. They withdraw electron density from the entire quinoline system, making it less susceptible to electrophilic attack. The deactivating effect is most pronounced on the pyridine ring.

This combination creates a "push-pull" system. The benzene part of the ring system is activated by the hydroxyl group, while the pyridine part is strongly deactivated by the two carboxyl groups. Consequently, electrophilic substitution reactions would be directed towards the benzene ring, primarily at positions 5 and 7. Conversely, the significant electron deficiency in the pyridine ring makes it more susceptible to nucleophilic attack.

Steric Effects: The presence of the two bulky carboxylic acid groups at positions C-2 and C-4 introduces considerable steric hindrance.

Hindrance at the Nitrogen Atom: The C-2 carboxyl group can sterically shield the adjacent quinoline nitrogen atom, potentially hindering its ability to act as a base or a nucleophile.

Inhibition of Substitution: The carboxyl groups can block the approach of reagents to the adjacent positions on the pyridine ring, influencing the regioselectivity of certain reactions. For example, nucleophilic substitution at C-2 might be sterically hindered by the C-2 carboxyl group itself and the adjacent C-4 carboxyl group.

Table 3: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect |

| -OH | C-6 | Activating (+R) | Minimal |

| -COOH | C-2 | Deactivating (-I, -R) | High; hinders access to quinoline N and C-3 position. |

| -COOH | C-4 | Deactivating (-I, -R) | High; hinders access to C-3 and C-5 positions. |

This interactive table summarizes the directing and steric influences of the functional groups on the quinoline ring.

Research Applications in Molecular and Supramolecular Systems

Molecular Recognition and Biological Interaction Studies

The ability of 6-Hydroxy-2,4-quinolinedicarboxylic acid and its structural analogs to engage in specific, non-covalent interactions makes them valuable tools for probing biological systems. These interactions underpin their potential to function as enzyme inhibitors, selective receptor ligands, and modulators of cellular signaling cascades.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org The quinoline (B57606) carboxylic acid scaffold has been identified as a key pharmacophore in the design of potent enzyme inhibitors targeting critical cellular processes. Research into structurally related compounds provides insight into the potential mechanisms by which this compound may interact with enzyme active sites.

A structure-guided approach has been successfully employed to develop 4-quinoline carboxylic acids as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This research identified key amino acid residues, such as T63 and Y356, within the enzyme's binding pocket that are suitable for forming new hydrogen-bonding interactions. nih.gov By strategically positioning hydrogen-bond accepting groups on the quinoline core, analogs were designed to establish novel electrostatic interactions, leading to potent inhibition. nih.gov One such analog, compound 43 , was shown via co-crystal structure analysis to form a novel water-mediated hydrogen bond with the T63 residue. nih.gov

In a different context, derivatives of 2-aryl-quinoline-4-carboxylic acid were investigated as potential antileishmanial agents, with inverse virtual screening identifying N-myristoyltransferase (NMT) of Leishmania major as a promising target. nih.gov Docking studies revealed that these quinoline derivatives could fit within the enzyme's binding site, with calculated binding energies ranging from -9.3 kcal/mol to -12.3 kcal/mol, indicating a strong potential for inhibitory activity. nih.gov Furthermore, analogs of the closely related 2-hydroxyquinoline-4-carboxylic acid have been identified as inhibitors of DNA topoisomerases, enzymes vital for managing DNA topology during replication.

Table 1: Examples of Enzyme Inhibition by Quinoline Carboxylic Acid Derivatives This interactive table summarizes key findings on the inhibition of various enzymes by compounds structurally related to this compound.

| Enzyme Target | Inhibitor Scaffold | Key Interacting Residues / Finding | Reference |

|---|---|---|---|

| Dihydroorotate Dehydrogenase (DHODH) | 4-Quinoline carboxylic acid | Forms novel water-mediated H-bond with T63; interacts with Y356. | nih.gov |

| N-myristoyltransferase (NMT) | 2-Aryl-quinoline-4-carboxylic acid | High-affinity binding with energies up to -12.3 kcal/mol. | nih.gov |

The hydroxycarboxylic acid moiety is a recognized structural motif for ligands targeting specific G-protein-coupled receptors (GPCRs). The Hydroxycarboxylic acid receptor 2 (HCAR2), for instance, plays a significant role in mediating anti-inflammatory and anti-lipolytic effects. nih.gov Structural and pharmacological studies of HCAR2 reveal how ligands containing a carboxylic acid function can achieve high binding affinity and selectivity. nih.gov